molecular formula C22H18N4OS2 B2689370 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide CAS No. 1797188-86-3

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Cat. No. B2689370
CAS RN: 1797188-86-3
M. Wt: 418.53
InChI Key: HDWGJQNTPKRDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to target specific proteins in the body, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

VEGFR-2 Inhibitors

Substituted benzamides, including compounds similar to 2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, through their enzyme kinetics and competitive inhibition with ATP, demonstrate significant potential in cancer therapy by inhibiting tumor angiogenesis. A notable example includes the evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), which showed excellent kinase selectivity, favorable pharmacokinetics, and robust efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Histone Deacetylase Inhibitors

Another research focus has been on the synthesis and biological evaluation of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which acts as a small molecule histone deacetylase (HDAC) inhibitor. These inhibitors selectively target HDACs 1-3 and 11, showing promise in cancer therapy through mechanisms such as blocking cancer cell proliferation, inducing histone acetylation, and promoting apoptosis. MGCD0103, in particular, has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Agents

Research into thiazole derivatives has led to the discovery of compounds with significant antimicrobial activities. The synthesis and evaluation of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moieties have demonstrated promising antimicrobial properties. Some of these compounds exhibited activity against a range of microbial species, indicating their potential in developing new antimicrobial agents (Gouda et al., 2010).

GyrB Inhibitors for Tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized for evaluating their efficacy as Mycobacterium tuberculosis GyrB inhibitors. Among these, specific compounds demonstrated significant activity in in vitro assays against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with promising antituberculosis activity and minimal cytotoxicity. This highlights their potential role in tuberculosis treatment (Jeankumar et al., 2013).

properties

IUPAC Name

2-methylsulfanyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-28-20-7-3-2-6-18(20)21(27)24-16-10-8-15(9-11-16)19-14-29-22(26-19)25-17-5-4-12-23-13-17/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGJQNTPKRDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

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